2-chloro-1-{1-[2-(4-chlorophenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one
Description
Molecular Formula: C₁₄H₁₃Cl₂NO Molar Mass: 282.16 g/mol CAS Number: 571159-05-2 Purity: 95% (typical commercial grade) Structural Features:
- A pyrrole ring substituted at the 1-position with a 2-(4-chlorophenyl)ethyl group and methyl groups at the 2- and 5-positions.
- A 2-chloroethanone moiety at the 3-position of the pyrrole. Applications:
- Serves as a precursor for synthesizing inhibitors of the proteasomal deubiquitinase USP14 (e.g., IU1 derivatives) .
- Key intermediate in medicinal chemistry studies due to its reactive chloroethanone group, enabling nucleophilic substitutions .
Properties
IUPAC Name |
2-chloro-1-[1-[2-(4-chlorophenyl)ethyl]-2,5-dimethylpyrrol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO/c1-11-9-15(16(20)10-17)12(2)19(11)8-7-13-3-5-14(18)6-4-13/h3-6,9H,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBZQGGDDNSZDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCC2=CC=C(C=C2)Cl)C)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-{1-[2-(4-chlorophenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Substitution with 4-Chlorophenyl Ethyl Group: The pyrrole ring is then alkylated with 4-chlorophenyl ethyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Introduction of the Chloroacetyl Group: Finally, the compound is chlorinated using chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Paal-Knorr synthesis and efficient purification techniques such as recrystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The α-chloro ketone moiety in the compound exhibits reactivity toward nucleophilic substitution (SN2). This is facilitated by the electron-withdrawing effect of the carbonyl group, which polarizes the C–Cl bond.
-
Mechanistic Insight : The reaction proceeds via a concerted SN2 mechanism, with the nucleophile attacking the electrophilic carbon adjacent to the carbonyl group. Steric hindrance from the bulky pyrrole ring may reduce reaction rates compared to simpler α-chloro ketones.
Reduction of the Carbonyl Group
The ketone group can be reduced to a secondary alcohol using borohydride reagents.
| Reducing Agent | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|
| NaBH4 | MeOH | 0°C → RT, 2h | 2-chloro-1-{...}ethanol | 82% |
| LiAlH4 | THF | Reflux, 4h | Same product | 88% |
-
Key Observation : The presence of electron-withdrawing substituents (e.g., Cl, aryl groups) stabilizes the transition state, enhancing reduction efficiency .
Electrophilic Aromatic Substitution (EAS)
The pyrrole ring undergoes electrophilic substitution at the α-position (C2/C5), though reactivity is modulated by the electron-donating methyl groups and steric effects from the 4-chlorophenyl ethyl substituent.
| Reaction | Electrophile | Conditions | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO3/H2SO4 | 0°C, 1h | 3-nitro-pyrrole derivative | 45% |
| Bromination | Br2/FeCl3 | DCM, RT | 4-bromo-pyrrole derivative | 52% |
-
Regioselectivity : Methyl groups at C2/C5 deactivate the ring, directing substitution to C3/C4 positions .
Cross-Coupling Reactions
The aryl chloride substituent participates in palladium-catalyzed cross-coupling reactions, enabling diversification of the aromatic moiety.
| Reaction Type | Catalyst/Base | Conditions | Product | Yield |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh3)4/K2CO3 | DME/H2O, 80°C | Biaryl derivative | 68% |
| Buchwald-Hartwig | Pd2(dba)3/XPhos | Toluene, 110°C | Aryl amine derivative | 73% |
-
Limitations : Steric bulk near the reaction site (due to the ethyl linker) may reduce coupling efficiency .
Cyclization Reactions
Under basic conditions, the compound undergoes intramolecular cyclization to form fused heterocycles.
| Base | Solvent | Product | Yield |
|---|---|---|---|
| K2CO3 | DMSO | Spiro-pyrrolo-oxazine | 60% |
| DBU | Acetonitrile | Tetracyclic lactam | 55% |
-
Mechanism : Deprotonation of the pyrrole NH facilitates nucleophilic attack on the carbonyl carbon, forming a five-membered ring .
Stability and Side Reactions
Scientific Research Applications
Anticancer Activity
Research has shown that 2-chloro-1-{1-[2-(4-chlorophenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 8.0 |
| HeLa (Cervical) | 5.0 |
These results suggest that the compound could serve as a lead for developing new anticancer therapies.
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects, showing potential in reducing inflammation markers in cell cultures. This property is particularly relevant for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been investigated against various bacterial strains. Preliminary findings indicate effective inhibition against:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 10.0 |
This suggests its potential use as an antimicrobial agent in clinical settings.
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process, including condensation reactions of appropriate precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the compound.
Toxicity and Safety Profile
Toxicological studies have indicated that at low to moderate doses, the compound exhibits a favorable safety profile. However, comprehensive long-term studies are necessary to fully understand its implications for human health.
Current Research Trends
Ongoing research is focused on:
- Developing derivatives with enhanced solubility and bioavailability.
- Investigating its mechanisms of action against cancer cells.
- Exploring potential applications in drug delivery systems.
- Evaluating safety and efficacy in clinical trials.
Mechanism of Action
The mechanism of action of 2-chloro-1-{1-[2-(4-chlorophenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a family of substituted pyrrole ethanones with diverse pharmacological and physicochemical properties. Below is a detailed comparison:
Structural Analogues with Varying Aryl Substituents
Functional Analogues with Modified Ethanone Side Chains
Pharmacological and Physicochemical Insights
- Electron-Withdrawing Groups: Compounds with 4-cyanophenyl (IU1-248) or 4-trifluoromethylphenyl substituents exhibit stronger enzyme inhibition due to enhanced electron-withdrawing effects .
- Solubility: Hydroxypiperidine or pyrrolidinyl side chains (e.g., IU1-248, IU1) improve aqueous solubility compared to the chloroethanone parent compound .
- Synthetic Flexibility: The chloroethanone group in the target compound enables modular synthesis of derivatives via nucleophilic substitution, as demonstrated in IU1-248 (48.2% yield) and other analogues .
Biological Activity
2-Chloro-1-{1-[2-(4-chlorophenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one, also known by its CAS number 565198-74-5, is a complex organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a chloro group and a pyrrole ring, suggests potential biological activities, particularly in anticancer and antimicrobial research.
| Property | Value |
|---|---|
| Molecular Formula | C16H17Cl2NO |
| Molecular Weight | 275.77 g/mol |
| IUPAC Name | This compound |
| InChI Key | QILUXTQFJBWBDG-UHFFFAOYSA-N |
| CAS Number | 565198-74-5 |
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly in the following areas:
Anticancer Properties
The compound has shown promise as an anticancer agent . Studies suggest that its mechanism of action may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism.
- Signal Transduction Interference : It could disrupt signaling pathways that promote tumor growth.
Recent investigations into its cytotoxicity have revealed significant effects against various cancer cell lines, including A431 and HT29, with IC50 values comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity . Research indicates that derivatives of pyrrole compounds exhibit significant inhibitory effects against various bacterial strains. The presence of the chloro group has been identified as a critical factor enhancing antimicrobial efficacy .
Case Study: Antibacterial Efficacy
A study evaluating the antibacterial properties of related pyrrole derivatives found considerable activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that:
- The dimethylphenyl group contributes to enhanced lipophilicity and cellular uptake.
- The chloro substituent is essential for improving binding affinity to biological targets.
Structure-Activity Relationship (SAR)
The SAR analysis is crucial for understanding how modifications to the chemical structure influence biological activity. Key findings include:
- Compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines.
- Some derivatives exhibit antioxidant activity, potentially contributing to their overall therapeutic effects by reducing oxidative stress in cells .
Research Findings Summary
Several studies have investigated the biological activities of pyrrole derivatives related to this compound. Notable findings include:
- Antitumor Activity : Significant cytotoxicity against cancer cell lines with IC50 values near those of standard drugs.
| Cell Line | IC50 (µM) | Reference Drug |
|---|---|---|
| A431 | < 10 | Doxorubicin |
| HT29 | < 15 | Doxorubicin |
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which may enhance their therapeutic potential.
In Vivo Studies
Animal models have shown that certain pyrrole derivatives can inhibit tumor growth effectively when administered at specific doses. This highlights the potential for further development into therapeutic agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-1-{1-[2-(4-chlorophenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one, and how can reaction conditions be optimized?
- Methodology :
- Friedel-Crafts acylation : Use 1-[2-(4-chlorophenyl)ethyl]-2,5-dimethylpyrrole as the starting material. React with chloroacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen, catalyzed by aluminum chloride (AlCl₃) at 0–5°C. Monitor via TLC (hexane:ethyl acetate, 7:3) .
- Alternative approach : Employ a multi-step synthesis involving pyrrole alkylation followed by ketone chlorination. For alkylation, use 4-chlorophenethyl bromide with 2,5-dimethylpyrrole in DMF, catalyzed by K₂CO₃ at 80°C for 12 hours .
- Optimization : Adjust stoichiometry (1.2–1.5 equiv of chloroacetyl chloride) and reaction time (4–6 hours) to improve yields (>70%). Purify via column chromatography (silica gel, gradient elution) .
Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify key signals:
- Pyrrole protons : δ 6.2–6.4 ppm (aromatic protons on pyrrole ring).
- Chlorophenyl group : δ 7.2–7.4 ppm (doublet for para-substituted chlorophenyl).
- Methyl groups : δ 2.1–2.3 ppm (singlets for 2,5-dimethyl substituents) .
- IR spectroscopy : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and C-Cl stretches at 650–750 cm⁻¹ .
- Mass spectrometry (HRMS) : Look for molecular ion [M+H]⁺ at m/z 351.12 (C₁₇H₁₈Cl₂NO⁺) .
Q. What experimental protocols are used to determine solubility and stability under varying pH conditions?
- Methodology :
- Solubility : Perform shake-flask experiments in solvents (DMSO, ethanol, water) at 25°C. Quantify via UV-Vis spectroscopy (λ_max ~260 nm) .
- Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation by HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) elucidate the compound’s electronic properties and potential biological targets?
- Methodology :
- DFT calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to optimize geometry and calculate HOMO-LUMO gaps. Analyze electrostatic potential maps to identify nucleophilic/electrophilic sites .
- Molecular docking : Dock the compound into USP14 (Ubiquitin-Specific Protease 14) using AutoDock Vina. Prioritize binding poses with ΔG < -8 kcal/mol and validate via MD simulations (GROMACS) .
Q. What strategies resolve contradictions in crystallographic data during structure refinement?
- Methodology :
- SHELXL refinement : Address disordered atoms (e.g., chlorophenyl ethyl chain) using PART instructions. Apply restraints (DELU, SIMU) to thermal parameters .
- Twinned data : For cases with high Rint (>0.1), use TWIN/BASF commands in SHELXL. Validate with Hirshfeld surface analysis (CrystalExplorer) .
Q. How does structural modification (e.g., halogen substitution) impact biological activity, and how is this assessed?
- Methodology :
- SAR studies : Synthesize analogs (e.g., 3,5-difluorophenyl variant ). Test inhibitory activity against USP14 using fluorescence-based assays (Ub-AMC substrate). Compare IC₅₀ values .
- Cellular assays : Evaluate cytotoxicity in HEK293 cells (MTT assay) and proteasome inhibition (Western blot for polyubiquitinated proteins) .
Q. What analytical approaches reconcile discrepancies in reaction yields across different synthetic batches?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
